molecular formula C11H10ClNO2 B3241688 4-Chloro-6,8-dimethoxyquinoline CAS No. 148018-31-9

4-Chloro-6,8-dimethoxyquinoline

Cat. No.: B3241688
CAS No.: 148018-31-9
M. Wt: 223.65 g/mol
InChI Key: ILKMTLUKSJFQPX-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO2 . It is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds . It is used for the preparation of Tivozanib and Cabozantinib, which act as anticancer agents .


Synthesis Analysis

The synthesis of 4-Chloro-6,7-dimethoxyquinoline involves several steps . The process starts with 3,4-dimethoxyacetophenone as a raw material, which undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone. This is then condensed with N,N-dimethylformamide dimethyl acetal to obtain 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. This compound then undergoes a hydrogenation reaction to obtain 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization of the molecules. Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields the desired 4-chloro-6,7-dimethoxyquinoline .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-dimethoxyquinoline consists of a quinoline core with a chlorine atom at the 4-position and methoxy groups at the 6 and 7 positions . The molecular weight of this compound is 223.66 Da .


Physical and Chemical Properties Analysis

4-Chloro-6,7-dimethoxyquinoline is a solid at room temperature . It has a melting point range of 132.0 to 136.0 °C .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible substance . It is recommended to handle this compound with appropriate protective equipment and to avoid contact with skin and eyes .

Properties

IUPAC Name

4-chloro-6,8-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-7-5-8-9(12)3-4-13-11(8)10(6-7)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKMTLUKSJFQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297659
Record name Quinoline, 4-chloro-6,8-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148018-31-9
Record name Quinoline, 4-chloro-6,8-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148018-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-chloro-6,8-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.5 g (31.6 mmol) of 6,8-dimethoxyquinolin-4-ol, 29 mL (316 mmol) of phosphorous oxychloride and 2.6 mL of N,N-dimethylformamide was stirred at room temperature for seven hours. The reaction solution was poured into a stirred mixture of ice and water. The aqueous mixture was washed three times with 300 mL portions of ethyl acetate, and then adjusted to pH 6 by the addition of solid sodium carbonate. 4-Chloro-6,8-dimethoxyquinoline was thus obtained as a colorless solid: yield 5.73 g (81%). The product was recrystallized from hot water for analysis: m.p. 115°-116° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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